tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
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Overview
Description
“tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is used for research purposes . The compound is a white to yellow solid or semi-solid or lump or liquid .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate”, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate” can be represented by the InChI code: 1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) . This indicates that the molecule consists of a tert-butyl group, a carbamate group, and a 2,6-dimethylpiperidin-4-yl group .Chemical Reactions Analysis
The tert-butyl carbamate group in “tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
“tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate” is a white to yellow solid or semi-solid or lump or liquid . It has a molecular weight of 242.36 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , derived from tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate, serves as a precursor for biologically active natural products like Indiacen A and Indiacen B .
Green Chemistry Applications
Indole Derivatives Synthesis
Coordination Chemistry and Redox-Active Ligands
Palladium-Catalyzed Reactions
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFLAZAAQXIUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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